2-Amino-5-bromo-6-methyl-4-pyrimidinol

Catalog No.
S949605
CAS No.
6307-35-3
M.F
C5H6BrN3O
M. Wt
204.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-6-methyl-4-pyrimidinol

CAS Number

6307-35-3

Product Name

2-Amino-5-bromo-6-methyl-4-pyrimidinol

IUPAC Name

2-amino-5-bromo-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C5H6BrN3O

Molecular Weight

204.02 g/mol

InChI

InChI=1S/C5H6BrN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

ADLWOFHKMXUDKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=N1)N)Br

Synonyms

2-amino-5-bromo-6-methyl-4-pyrimidinol, U 25 166, U 25166, U-25-166, U-25166

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)Br

2-Amino-5-bromo-6-methyl-4-pyrimidinol is an organic compound with the molecular formula C5_5H6_6BrN3_3O and a molecular weight of approximately 204.027 g/mol. This compound features a pyrimidine ring substituted with an amino group, a bromine atom, and a methyl group, making it structurally unique among pyrimidine derivatives. Its InChI Key is ADLWOFHKMXUDKF-UHFFFAOYSA-N, and it is recognized for its potential in various chemical and biological applications .

Interferon Induction:

Studies have explored 2-ABMP's ability to induce interferon production in the body. Interferons are proteins with antiviral properties that help the immune system fight off viral infections. Research has shown that 2-ABMP, along with other substances like polyinosinic-polycytidylic acid (poly(I:C)), can stimulate interferon production in mice PubMed: . This suggests potential for 2-ABMP as an immunomodulatory agent.

Antiviral Activity:

Following interferon induction, studies have investigated the antiviral effects of 2-ABMP. The same research mentioned earlier demonstrated that 2-ABMP treatment in mice resulted in protection against infection with various viruses PubMed: . However, more research is needed to understand the specific mechanisms of 2-ABMP's antiviral activity and its potential effectiveness in humans.

The chemical behavior of 2-Amino-5-bromo-6-methyl-4-pyrimidinol includes participation in several types of reactions typical for pyrimidine derivatives. Notably, it can undergo:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amines.
  • Hydrogen Bonding: The compound can form hydrogen bonds due to the presence of both amino and hydroxyl groups, influencing its physical properties and interactions with other molecules .

Research indicates that 2-Amino-5-bromo-6-methyl-4-pyrimidinol exhibits notable biological activity. It has been studied for its potential effects on cell cycle regulation and cytotoxicity against various cancer cell lines. The compound may also influence metabolic pathways due to its structural similarity to nucleobases, suggesting a role in nucleic acid metabolism .

The synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol typically involves multi-step processes, including:

  • Grignard Reaction: Starting from tert-butoxycarbonyl-protected 4-amino-cyclohexanone, a Grignard reagent (MeMgBr) is added to form an intermediate.
  • Bromination: The intermediate undergoes bromination using N-bromosuccinimide to introduce the bromine substituent at the appropriate position on the pyrimidine ring.
  • Purification: The final product is purified through chromatography techniques to isolate the desired isomer .

2-Amino-5-bromo-6-methyl-4-pyrimidinol has various applications in:

  • Pharmaceutical Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Analytical Chemistry: The compound can be analyzed using high-performance liquid chromatography (HPLC), where its separation characteristics are utilized for purifying compounds in research settings .
  • Biological Research: Its effects on cellular mechanisms make it valuable in studies aimed at understanding cancer biology and drug development.

Studies on the interactions of 2-Amino-5-bromo-6-methyl-4-pyrimidinol have shown that it can form hydrogen bonds with biological macromolecules, influencing its bioavailability and efficacy. Its interactions with enzymes involved in nucleic acid metabolism suggest potential therapeutic roles in modulating these pathways .

Several compounds share structural similarities with 2-Amino-5-bromo-6-methyl-4-pyrimidinol, which allows for comparative studies regarding their properties and activities:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-chloro-6-methylpyrimidineChlorine substitution instead of bromineDifferent reactivity patterns
2-Amino-4-hydroxy-6-methylpyrimidineHydroxyl group instead of brominePotentially different biological activity
2-Amino-5-bromo-4-methylpyrimidineMethyl substitution at a different positionVariations in solubility and stability

These compounds highlight the uniqueness of 2-Amino-5-bromo-6-methyl-4-pyrimidinol through variations in their substituents, affecting their chemical reactivity, biological activity, and potential applications .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6307-35-3

Dates

Modify: 2023-08-16

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